molecular formula C₁₃H₁₇NO₆ B1140118 (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside CAS No. 383173-71-5

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

Cat. No.: B1140118
CAS No.: 383173-71-5
M. Wt: 283.28
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is a synthetic organic compound that belongs to the class of nitro sugars This compound is characterized by the presence of a nitromethyl group attached to the fourth carbon of the arabinopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the arabinopyranoside, followed by the introduction of the nitromethyl group through a nitration reaction. The benzyl group is then introduced via benzylation. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitromethyl group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted arabinopyranosides.

Scientific Research Applications

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-glucopyranoside
  • (4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-galactopyranoside

Uniqueness

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside is unique due to its specific stereochemistry and the presence of both benzyl and nitromethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3R,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWXZODMVVLAHO-FDYHWXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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